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Compound of Interest

Compound Name: Methyl (2-formylphenoxy)acetate

Cat. No.: B1587833 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl (2-
formylphenoxy)acetate

Abstract
Methyl (2-formylphenoxy)acetate is a bifunctional organic compound of significant interest to

researchers in synthetic chemistry and drug discovery. Possessing both an electrophilic

aldehyde and a modifiable ester group on a stable phenoxyacetate scaffold, it serves as a

versatile precursor for the synthesis of a wide array of complex molecules, including various

heterocyclic systems. This guide provides a comprehensive overview of its chemical and

physical properties, established synthetic routes, spectroscopic signature, and key reactive

pathways. We will explore the compound's reactivity at its distinct functional groups and delve

into its notable photochemical transformations, offering field-proven insights for its application

in research and development.

Chemical Identity and Physical Properties
Methyl (2-formylphenoxy)acetate is characterized by an ortho-substituted aromatic ring,

which imparts specific steric and electronic properties that influence its reactivity. Its identity

and key physical properties are summarized below.
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Property Value Source(s)

IUPAC Name
methyl 2-(2-

formylphenoxy)acetate
[1]

Synonyms
(2-Formylphenoxy)acetic acid,

methyl ester
[1]

CAS Number 40359-34-0 [2]

Molecular Formula C₁₀H₁₀O₄ [1]

Molecular Weight 194.19 g/mol [1]

Appearance White solid [3]

Purity Typically >95% [4]

Synthesis of Methyl (2-formylphenoxy)acetate
The most common and efficient synthesis of Methyl (2-formylphenoxy)acetate is achieved

via a Williamson ether synthesis. This method involves the reaction of salicylaldehyde with a

methyl haloacetate, typically methyl bromoacetate, in the presence of a weak base.

Reaction Scheme: Salicylaldehyde + Methyl Bromoacetate → Methyl (2-
formylphenoxy)acetate

The base, commonly potassium carbonate (K₂CO₃), serves to deprotonate the phenolic

hydroxyl group of salicylaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then

attacks the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction, displacing the

bromide ion and forming the desired ether linkage. Anhydrous conditions and a polar aprotic

solvent like DMF or acetone are preferred to facilitate the reaction and maximize yield.
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Caption: Workflow for the synthesis of Methyl (2-formylphenoxy)acetate.

Experimental Protocol: Synthesis
To a stirred solution of salicylaldehyde (1.0 eq) in anhydrous acetone or DMF, add potassium

carbonate (2.0 eq).

Add methyl bromoacetate (1.1 to 1.3 eq) dropwise to the suspension at room temperature.[5]
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Heat the reaction mixture to reflux (or to 80 °C for DMF) and maintain for 4-24 hours,

monitoring progress by TLC.[3]

After completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Evaporate the solvent from the filtrate under reduced pressure.

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by flash chromatography to yield the product as a white solid.[3]

Spectroscopic Characterization
Spectroscopic data is critical for confirming the structure of the synthesized molecule.

¹H NMR (800 MHz, DMSO-d₆) δ (ppm): 10.42 (s, 1H, -CHO), 7.64 (ddd, 1H, Ar-H), 7.18 (d,

J=8.4 Hz, 1H, Ar-H), 7.13 (t, J=7.5 Hz, 1H, Ar-H), 5.01 (s, 2H, -OCH₂-), 3.72 (s, 3H, -OCH₃).

[3] The singlet at 10.42 ppm is characteristic of the aldehyde proton, while the singlets at

5.01 and 3.72 ppm correspond to the methylene and methyl protons of the acetate group,

respectively.

¹³C NMR (201 MHz, DMSO-d₆) δ (ppm): Key signals include those for the aldehyde carbonyl,

ester carbonyl, aromatic carbons, and the aliphatic carbons of the acetate moiety.

High-Resolution Mass Spectrometry (HRMS-ESI): m/z calculated for C₁₀H₁₁O₄ [M+H]⁺:

195.0652; found: 195.0654.[3] This confirms the elemental composition of the molecule.

Chemical Reactivity
The synthetic utility of Methyl (2-formylphenoxy)acetate stems from the orthogonal reactivity

of its two primary functional groups.
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Caption: Key reactive sites on Methyl (2-formylphenoxy)acetate.

Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for nucleophilic attack and condensation reactions.

Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 2-

(methoxycarbonylmethoxy)benzoic acid, using standard oxidizing agents like potassium

permanganate or Jones reagent.

Reduction: The aldehyde can be selectively reduced to a primary alcohol, yielding methyl (2-

(hydroxymethyl)phenoxy)acetate, using mild reducing agents such as sodium borohydride

(NaBH₄) to avoid reduction of the ester.

Carbon-Carbon Bond Formation: It is an excellent substrate for reactions like the Wittig

reaction to form alkenes, aldol condensations, and additions of Grignard or organolithium

reagents to generate secondary alcohols.

Reactions at the Ester Moiety
The ester group is susceptible to nucleophilic acyl substitution.
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Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidic workup will hydrolyze

the methyl ester to the corresponding carboxylic acid, (2-formylphenoxy)acetic acid.[3] This

acid is a valuable building block in its own right.

Amidation: Reaction with primary or secondary amines can convert the ester into the

corresponding amide, a common transformation in the synthesis of bioactive molecules.[6]

Photochemical Reactivity: A Unique Transformation
Recent studies have revealed that Methyl (2-formylphenoxy)acetate and its derivatives

undergo a novel photochemical cyclization.[7]

Reaction: Upon irradiation with 365 nm UV light, particularly in dimethyl sulfoxide (DMSO),

the molecule cyclizes to form hydroxychromanone and benzofuranone derivatives.

Significance: This reaction provides a non-traditional pathway to valuable heterocyclic

scaffolds and proceeds without the need for a photocatalyst. The mechanism is distinct from

typical ground-state reactions and highlights an advanced application of the molecule.[7]
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Caption: Photochemical transformation of Methyl (2-formylphenoxy)acetate.
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Applications in Organic Synthesis and Drug
Discovery
The unique combination of functional groups makes Methyl (2-formylphenoxy)acetate a

valuable intermediate.

Heterocycle Synthesis: As demonstrated by its photochemical reactivity, it is a direct

precursor to chromanone and benzofuranone cores, which are present in many natural

products and pharmaceutically active compounds.[7]

Scaffold for Bioactive Molecules: The related compound, methyl-2-formyl benzoate, is a well-

known precursor for compounds with a range of pharmacological activities, including

antifungal and anticancer properties.[8] By extension, Methyl (2-formylphenoxy)acetate
provides a scaffold that can be elaborated into novel drug candidates.

Precursor for Enzyme Inhibitors: Derivatives of (formylphenoxy)acetates have been

investigated for their potential as enzyme inhibitors. For example, related structures have

been synthesized and evaluated as inhibitors of acetylcholinesterase, an important target in

Alzheimer's disease therapy.[9]

Safety and Handling
Appropriate safety measures are essential when handling Methyl (2-formylphenoxy)acetate.

General Hazards: The compound may be harmful if swallowed and can cause skin and

serious eye irritation.

Personal Protective Equipment (PPE): Always wear appropriate protective equipment,

including chemical safety goggles, impervious gloves, and a lab coat.[10]

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid

generating dust during handling.[10]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] It is

incompatible with strong oxidizing agents.[10]
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Conclusion
Methyl (2-formylphenoxy)acetate is more than a simple aromatic compound; it is a

strategically designed synthetic intermediate with dual reactivity. Its straightforward synthesis

and the predictable reactivity of its aldehyde and ester functions make it a reliable building

block. Furthermore, its unique photochemical properties open avenues for novel synthetic

strategies. For researchers in medicinal chemistry and materials science, this compound offers

a robust platform for the creation of complex and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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